molecular formula C21H20FN5O2S B11244984 N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11244984
M. Wt: 425.5 g/mol
InChI Key: PFBPZRQURMKRBT-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorinated aromatic ring, a benzimidazole moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling of the Benzimidazole and Oxadiazole Units: The benzimidazole and oxadiazole units can be coupled through a thioether linkage using a suitable thiol and alkylating agent.

    Attachment of the Fluorinated Aromatic Ring: The final step involves the coupling of the fluorinated aromatic ring with the previously formed intermediate through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)acetamide
  • N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)butanamide

Uniqueness

N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H20FN5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-3-[3-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H20FN5O2S/c1-12-3-6-15-17(9-12)25-21(24-15)30-11-18-26-20(29-27-18)8-7-19(28)23-16-10-14(22)5-4-13(16)2/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

PFBPZRQURMKRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NOC(=N3)CCC(=O)NC4=C(C=CC(=C4)F)C

Origin of Product

United States

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